molecular formula C12H14O5 B15093487 Ethyl2-formyl-4,6-dimethoxybenzoate

Ethyl2-formyl-4,6-dimethoxybenzoate

Cat. No.: B15093487
M. Wt: 238.24 g/mol
InChI Key: POZBEPUTAZYCMO-UHFFFAOYSA-N
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Description

Ethyl 2-formyl-4,6-dimethoxybenzoate is a benzoate ester derivative featuring a formyl group at the 2-position and methoxy groups at the 4- and 6-positions of the aromatic ring. Its methoxy groups enhance electron density on the aromatic ring, influencing both chemical reactivity and physical properties like solubility and melting point .

Properties

Molecular Formula

C12H14O5

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl 2-formyl-4,6-dimethoxybenzoate

InChI

InChI=1S/C12H14O5/c1-4-17-12(14)11-8(7-13)5-9(15-2)6-10(11)16-3/h5-7H,4H2,1-3H3

InChI Key

POZBEPUTAZYCMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1OC)OC)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-formyl-4,6-dimethoxybenzoate typically involves the esterification of 2-formyl-4,6-dimethoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the production of ethyl 2-formyl-4,6-dimethoxybenzoate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-formyl-4,6-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-formyl-4,6-dimethoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-formyl-4,6-dimethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of their activity. Additionally, the methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Br, I, CHO) : Enhance electrophilic aromatic substitution reactivity. For example, brominated analogs () undergo radiobromination or coupling reactions due to the leaving-group ability of halogens .
    • Electron-Donating Groups (e.g., butyl, methoxy) : Increase lipophilicity and stability. Ethyl 2-butyl-4,6-dimethoxybenzoate’s alkyl chain likely improves membrane permeability in antibiotic applications .
    • Formyl Group : Unique in enabling nucleophilic additions (e.g., Grignard reactions) or serving as a directing group in further functionalization.
  • Synthetic Methods: DCC Coupling (): Used for esterification of iodinated benzoic acids with phenols, yielding high-purity products (70–80% yields) . Sonogashira Coupling (): Facilitates alkynylation of brominated benzoates, enabling access to complex architectures like isocoumarins . Radiobromination (): Demonstrates selectivity for dimethoxybenzoyl groups over tyrosine residues (8.5 kcal/mol lower energy barrier), highlighting the reactivity of halogenated analogs .

Research Findings and Implications

  • Reactivity Hierarchy : Brominated and iodinated derivatives are superior for electrophilic substitutions (e.g., radiobromination), while formyl-containing compounds offer versatility in nucleophilic reactions .
  • Thermal Stability : Higher melting points in iodinated derivatives (e.g., 145–147°C for compound 3) suggest greater crystallinity compared to liquid or oily brominated/alkylated analogs .
  • Biological Compatibility : Dimethoxybenzoyl groups maintain peptide binding affinity, making them suitable for biomedical applications without disrupting biological activity .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-formyl-4,6-dimethoxybenzoate, and what key reaction conditions influence yield?

Methodological Answer: The synthesis typically involves sequential functionalization of the benzaldehyde core. A common approach includes:

  • Esterification : Ethylation of 2-hydroxy-4,6-dimethoxybenzoic acid using ethyl bromide or ethanol under acid catalysis (e.g., H₂SO₄) .
  • Formylation : Introduction of the formyl group via Vilsmeier-Haack reaction (POCl₃/DMF) at low temperatures (0–5°C) to avoid over-oxidation .
  • Purification : Column chromatography with silica gel and a petroleum ether/dichloromethane gradient (4:1 to 1:2) improves purity (>95%) .

Key Reaction Parameters:

StepConditionsYield RangeReference
EsterificationK₂CO₃, DMF, 80°C, 4 h60–75%
FormylationPOCl₃/DMF, 0°C, 2 h40–55%

Q. Which spectroscopic methods are most effective for characterizing Ethyl 2-formyl-4,6-dimethoxybenzoate?

Methodological Answer:

  • NMR : Prioritize 1^1H and 13^13C NMR for substituent confirmation:
    • 1^1H: Formyl proton (~10.2 ppm), aromatic protons (6.5–7.5 ppm), methoxy groups (~3.8 ppm) .
    • 13^13C: Carbonyl (C=O, ~190 ppm), ester carbonyl (~168 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (calc. for C₁₂H₁₄O₅: 238.0844) .
  • Elemental Analysis : Validate purity (>98%) by matching calculated vs. observed C, H, O percentages (e.g., C 60.50%, H 5.92%) .

Advanced Research Questions

Q. How can researchers optimize the formylation step to mitigate low yields or side-product formation?

Methodological Answer: Low yields often arise from competing reactions (e.g., over-oxidation to carboxylic acids). Optimization strategies include:

  • Temperature Control : Maintain reaction at 0–5°C to suppress side reactions .
  • Catalyst Screening : Test alternatives to POCl₃, such as PCl₅ or ionic liquids, to improve regioselectivity .
  • Protective Group Chemistry : Temporarily protect methoxy groups with acetyl before formylation, then deprotect .

Example Data from Analogous Systems:

CatalystTemp (°C)Yield (%)Purity (%)Reference
POCl₃/DMF05295
PCl₅/DMF-104892

Q. How to resolve contradictions between theoretical and observed spectroscopic data (e.g., NMR shifts vs. computational predictions)?

Methodological Answer:

  • X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., methoxy vs. formyl orientation) .
  • DFT Calculations : Compare experimental 1^1H NMR shifts with Gaussian-optimized structures (B3LYP/6-31G* basis set) .
  • 2D NMR : Use HSQC and HMBC to confirm coupling between formyl protons and adjacent carbons .

Case Study : In a 2023 study, discrepancies in aromatic proton shifts were resolved via X-ray diffraction, confirming steric hindrance from the ethyl ester .

Data Contradiction Analysis

Scenario : Elemental analysis shows 98.2% C purity, but 1^1H NMR integration suggests 94% purity.
Resolution Protocol :

Repeat NMR in deuterated DMSO to assess solvent interference.

Cross-validate with LC-MS to detect low-concentration impurities .

Thermogravimetric Analysis (TGA) : Rule out hygroscopicity or solvent retention .

Biological Activity Assessment

Q. Designing Bioactivity Studies :

  • In Vitro Assays : Screen for antimicrobial activity using microdilution (MIC testing) against S. aureus and E. coli (protocol adapted from ).
  • Cytotoxicity : Use MTT assay on HEK-293 cells, comparing IC₅₀ values with structurally similar benzaldehydes .

Q. Key Parameters :

Assay TypeConcentration RangeIncubation TimeReference
MIC Testing1–256 µg/mL24 h
MTT Assay10–100 µM48 h

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